1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

HCV NS5B polymerase inhibitor synthesis Dasabuvir process chemistry Convergent synthesis intermediate

1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1132940-53-4) is an N1-aryl-substituted pyrimidine-2,4-dione derivative bearing a characteristic 3-tert-butyl-5-iodo-4-methoxyphenyl motif. It is a defined, small-molecule organic compound (MF: C15H17IN2O3; MW: 400.21 g/mol) with a predicted density of 1.558±0.06 g/cm³ and a predicted pKa of 9.33±0.10.

Molecular Formula C15H17IN2O3
Molecular Weight 400.21 g/mol
CAS No. 1132940-53-4
Cat. No. B1443024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
CAS1132940-53-4
Molecular FormulaC15H17IN2O3
Molecular Weight400.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=CC(=C1)N2C=CC(=O)NC2=O)I)OC
InChIInChI=1S/C15H17IN2O3/c1-15(2,3)10-7-9(8-11(16)13(10)21-4)18-6-5-12(19)17-14(18)20/h5-8H,1-4H3,(H,17,19,20)
InChIKeyRFAABRLZVLYULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1132940-53-4): Verified Procurement Identity and Core Specifications


1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1132940-53-4) is an N1-aryl-substituted pyrimidine-2,4-dione derivative bearing a characteristic 3-tert-butyl-5-iodo-4-methoxyphenyl motif [1]. It is a defined, small-molecule organic compound (MF: C15H17IN2O3; MW: 400.21 g/mol) with a predicted density of 1.558±0.06 g/cm³ and a predicted pKa of 9.33±0.10 . Standard commercial purity is ≥95% . The compound is classified under EINECS 800-476-7 with notified GHS hazards including Acute Toxicity (Category 3 and 4), Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity – Single Exposure (Category 3) . Its primary documented role is as a synthetic intermediate and impurity reference standard in the manufacture and quality control of the approved HCV NS5B polymerase inhibitor dasabuvir (ABT-333) [1].

Why Generic N-Phenylpyrimidinediones Cannot Substitute for CAS 1132940-53-4 in Regulated Pharmaceutical Synthesis


Generic substitution is prohibited because CAS 1132940-53-4 occupies a unique, regulatory-locked position as both a process-specific intermediate and a named impurity (Dasabuvir Impurity 2) in the synthesis of dasabuvir (ABT-333) . The 3-tert-butyl-5-iodo-4-methoxyphenyl substitution pattern is not arbitrary: the tert-butyl group provides steric bulk and lipophilicity essential for downstream NS5B polymerase binding in the final API; the iodine atom at the 5-position of the phenyl ring is the critical reactive handle for the copper-catalyzed uracil–aryl iodide coupling and subsequent Suzuki cross-coupling steps that construct the dasabuvir scaffold [1][2]. Replacing the iodo substituent with bromo or chloro, or altering the tert-butyl/methoxy pattern, would break the synthetic route and produce a different impurity profile not recognized in regulatory filings. Suppliers explicitly list this compound under 'pharmaceutical standards, intermediates, and fine chemicals' [3], underscoring its non-interchangeable status in quality control (QC) and Abbreviated New Drug Application (ANDA) contexts.

Quantitative Differentiation Evidence for CAS 1132940-53-4 Against Closest Analogs and Alternatives


Defined Role as Key Intermediate 5 in the Convergent Synthesis of Dasabuvir (ABT-333)

CAS 1132940-53-4 is explicitly designated as 'intermediate 5' in the optimized, published synthesis of dasabuvir, an FDA-approved HCV polymerase inhibitor [1]. Beginning from 2-tert-butylphenol, this compound is synthesized via sequential halogenation, methylation, and condensation with uracil, then directly condensed with pinacol 6-(methylsulfonamido)-2-naphthylboronate (intermediate 9) via Suzuki reaction to yield dasabuvir [1]. This defined role and synthetic sequence provide it with a clear procurement rationale that simple N-phenylpyrimidinediones do not possess.

HCV NS5B polymerase inhibitor synthesis Dasabuvir process chemistry Convergent synthesis intermediate

Unique Identity as Dasabuvir Impurity 2 Reference Standard for Pharmaceutical QC

CAS 1132940-53-4 is commercially listed and supplied as 'Dasabuvir Impurity 2' (达萨布韦杂质2) by multiple vendors serving the pharmaceutical reference standard market [1]. It is a non-pharmacopoeial impurity reference standard used for ANDA/DMF submissions, QC method validation, stability studies, and identification of unknown impurities in dasabuvir drug substance and product [2]. This dual identity—both a synthetic intermediate and a named impurity—is highly specific and not shared by generic N-phenylpyrimidinediones.

Pharmaceutical impurity reference standard Dasabuvir quality control ANDA regulatory submission

Physicochemical Differentiation: Aqueous Solubility and Predicted pKa Versus Simpler N-Phenylpyrimidinediones

CAS 1132940-53-4 is predicted to be practically insoluble in water (0.044 g/L at 25 °C), with a predicted pKa of 9.33 ± 0.10 . This extremely low aqueous solubility reflects the combined hydrophobic contributions of the tert-butyl group, the iodine atom, and the methoxy substituent on the phenyl ring. The predicted density is 1.558 ± 0.06 g/cm³ . These physicochemical parameters directly impact handling, formulation, and analytical method development and differentiate this compound from simpler N-phenylpyrimidinediones lacking the full substitution pattern.

Physicochemical profiling Aqueous solubility prediction Lipophilicity

Structural Differentiation from the Dihydro Analog: Aromatic vs. Partially Saturated Pyrimidinedione Core

CAS 1132940-53-4 (C15H17IN2O3, MW 400.21) bears an aromatic pyrimidine-2,4(1H,3H)-dione (uracil) ring, whereas its closest structural congener, CAS 1132940-49-8 (C15H19IN2O3, MW 402.23), is the corresponding dihydropyrimidine-2,4(1H,3H)-dione with a saturated C5–C6 bond . The mass difference of 2.02 Da (corresponding to 2 hydrogen atoms) and the distinct molecular formulas provide unambiguous differentiation by LC-MS. In the patent literature (WO2009/039127 A1), both compounds are prepared and characterized as distinct synthetic intermediates in the dasabuvir route, with the aromatic form (CAS 1132940-53-4) being the direct precursor to the final API [1].

Structural analog comparison Dihydro vs aromatic pyrimidinedione Synthetic intermediate discrimination

Unique Position in the Dasabuvir Convergent Synthesis: Copper-Catalyzed Uracil–Aryl Iodide Coupling Substrate

The development of the copper-catalyzed coupling of uracil with aryl iodides, employing picolinamide as ligand, was a key process chemistry innovation that enabled the convergent synthesis of dasabuvir [1]. CAS 1132940-53-4 represents the product of this copper-catalyzed C–N bond formation between uracil and the corresponding aryl iodide precursor (2-tert-butyl-4,6-diiodophenol derivative). This specific C–N bond-forming reaction was discovered and optimized during dasabuvir process development and is critical for reducing the mutagenic impurity burden of the overall synthesis [1]. Generic N-phenylpyrimidinediones prepared by alternative methods (e.g., direct SNAr or traditional Ullmann coupling) would not benefit from this optimized catalytic system.

Copper-catalyzed C-N coupling Uracil-aryl iodide coupling Picolinamide ligand

Validated Application Scenarios for CAS 1132940-53-4 Based on Quantitative Evidence


Generic Dasabuvir API Process Development and Scale-Up

Procurement of CAS 1132940-53-4 as 'intermediate 5' is essential for pharmaceutical process R&D teams developing generic versions of dasabuvir (ABT-333). The published optimized route achieves 29.0% overall yield and 99.7% HPLC purity using this intermediate in the convergent Suzuki coupling with pinacol 6-(methylsulfonamido)-2-naphthylboronate [1]. Any deviation to a non-identical intermediate would constitute a new synthetic route requiring full revalidation of the impurity profile [2].

Dasabuvir Impurity Reference Standard for ANDA Submission and QC Release Testing

CAS 1132940-53-4 is explicitly designated as Dasabuvir Impurity 2 and is supplied as a characterized reference standard for pharmaceutical quality control [1]. It is used in HPLC-DAD and LC-QToF-MS/MS methods validated according to ICH guidelines for the simultaneous determination of dasabuvir and its degradation products [2]. Laboratories performing ANDA/DMF submissions, stability studies, or batch release testing for dasabuvir-containing drug products (Viekira Pak, Exviera) require this exact CAS-numbered standard for method suitability, system precision, and impurity quantification [1].

Copper-Catalyzed C–N Coupling Methodology Research Using N-Aryl Uracil Substrates

Academic and industrial laboratories investigating copper-catalyzed N-arylation of uracil and related heterocycles can use CAS 1132940-53-4 as a benchmark substrate. The compound represents the product of the specific copper/picolinamide catalytic system that was discovered and optimized during dasabuvir process development, as reported by Barnes et al. (2019) in J. Org. Chem. [1]. Its well-characterized structure (MS, ¹H-NMR, ¹³C-NMR, IR) [2] provides a reliable reference point for comparison when evaluating new ligands, catalysts, or reaction conditions for uracil N-arylation.

Differentiation and Quantification of Dasabuvir Synthetic Impurities in Drug Substance

The structural distinction between the aromatic pyrimidinedione (CAS 1132940-53-4, MW 400.21) and its dihydro analog (CAS 1132940-49-8, MW 402.23) is critical for analytical laboratories developing impurity profiling methods [1]. The 2.02 Da mass difference and distinct chromatographic retention enable unambiguous LC-MS identification. Procuring the correct CAS number ensures that impurity identification and quantification in dasabuvir drug substance batches is accurate and compliant with regulatory expectations defined in the originator patent (WO2009039134A1) [2].

Quote Request

Request a Quote for 1-(3-tert-Butyl-5-iodo-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.